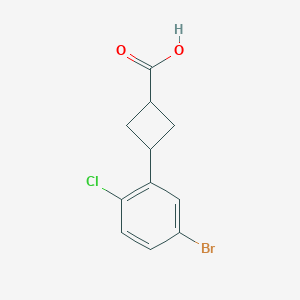

3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid” is an organic compound with the molecular formula C11H10BrClO2. It has a molecular weight of 289.56 . The compound is characterized by a cyclobutane core with a carboxylic acid group and a phenyl ring substituted with bromine and chlorine atoms .

Molecular Structure Analysis

The InChI code for “3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid” is 1S/C11H10BrClO2/c12-9-3-7(4-10(13)5-9)6-1-8(2-6)11(14)15/h3-6,8H,1-2H2,(H,14,15) . This indicates the presence of a cyclobutane ring with a carboxylic acid group and a phenyl ring substituted with bromine and chlorine atoms.Physical And Chemical Properties Analysis

The compound has a molecular weight of 289.56 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current literature.Applications De Recherche Scientifique

Cyclobutane Derivatives in Chemical Reactions

Cyclobutane derivatives, such as 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid, play a significant role in chemical reactions. For instance, Karapetyan et al. (2001) demonstrated that products of trichloroacetic acid derivatives undergo intramolecular cyclization, forming cyclobutanes with functional substituents, which may include compounds like 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid. This shows the compound's potential in complex chemical syntheses (Karapetyan et al., 2001).

Photochemical Reactivity

The photochemical reactivity of such compounds in the crystalline phase has been studied by Brune et al. (1994), suggesting potential applications in photochemistry. They investigated derivatives similar to 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid for their ability to undergo dimerization and cycloaddition reactions (Brune et al., 1994).

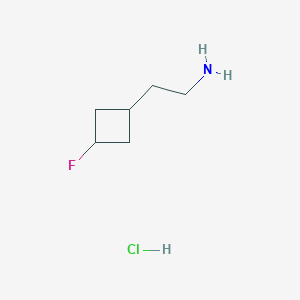

Synthesis of Tumor-Avid Amino Acids

In medical research, Shoup and Goodman (1999) synthesized Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid, for positron emission tomography. This suggests that derivatives of cyclobutane carboxylic acids, like 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid, can be significant in developing diagnostic agents (Shoup & Goodman, 1999).

Cyclobutane Adducts in Organic Chemistry

The study of cyclobutane adducts is crucial in organic chemistry. For example, the reaction of certain cyclobutane derivatives with dichloroacetic acid, as researched by Toda et al. (1983), could be relevant to understanding the chemical behavior of 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid (Toda et al., 1983).

Ester Control in Cyclobutene Reactions

Niwayama and Houk (1992) researched the control of ester and formyl groups in cyclobutene electrocyclic reactions, which might provide insights into the chemical properties and reactivities of similar cyclobutane carboxylic acids (Niwayama & Houk, 1992).

Application in Synthesis of Amino Acids

The synthesis of α-amino cyclobutane carboxylic acids, as studied by Gaoni (1988), highlights the utility of cyclobutane derivatives in creating complex organic compounds, potentially including 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid (Gaoni, 1988).

Propriétés

IUPAC Name |

3-(5-bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrClO2/c12-8-1-2-10(13)9(5-8)6-3-7(4-6)11(14)15/h1-2,5-7H,3-4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSVZVHBCKZPRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)C2=C(C=CC(=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyanocycloheptyl)-2-[3-(hydroxymethyl)pentan-3-ylamino]acetamide](/img/structure/B2428826.png)

![2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2428827.png)

![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2428838.png)

![methyl 2-[1-(3-bromo-2-chlorophenyl)-N-(cyanomethyl)formamido]acetate](/img/structure/B2428843.png)